molecular formula C10H18BrNO B2848640 1-(2-Bromobutanoyl)-2-methylpiperidine CAS No. 81042-27-5

1-(2-Bromobutanoyl)-2-methylpiperidine

Cat. No.: B2848640
CAS No.: 81042-27-5
M. Wt: 248.164
InChI Key: MDQDUJLBYGNQJO-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)-2-methylpiperidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobutanoyl group attached to a methylpiperidine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobutanoyl)-2-methylpiperidine typically involves the bromination of butanoyl derivatives followed by the introduction of the piperidine ring. One common method involves the reaction of 2-bromobutanoyl chloride with 2-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobutanoyl)-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are typically used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Elimination Products: Alkenes are the major products of elimination reactions.

    Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(2-Bromobutanoyl)-2-methylpiperidine involves its interaction with specific molecular targets and pathways. The bromobutanoyl group can participate in nucleophilic substitution reactions, while the piperidine ring can interact with various receptors and enzymes. The compound’s reactivity and binding affinity are influenced by its unique chemical structure .

Comparison with Similar Compounds

1-(2-Bromobutanoyl)-2-methylpiperidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(2-methylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-3-9(11)10(13)12-7-5-4-6-8(12)2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQDUJLBYGNQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCC1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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